molecular formula C12H15NO3 B051529 (S)-2-Benzamidopentanoic acid CAS No. 121470-62-0

(S)-2-Benzamidopentanoic acid

Cat. No.: B051529
CAS No.: 121470-62-0
M. Wt: 221.25 g/mol
InChI Key: PZIVHOLHABBQKU-JTQLQIEISA-N
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Description

(S)-2-Benzamidopentanoic acid is an organic compound with the molecular formula C12H15NO3 It is a chiral molecule, meaning it has a specific three-dimensional arrangement that is not superimposable on its mirror image

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (S)-2-Benzamidopentanoic acid typically involves the following steps:

    Starting Material: The synthesis begins with the appropriate chiral precursor, such as (S)-2-Aminopentanoic acid.

    Amidation Reaction: The amino group of (S)-2-Aminopentanoic acid is reacted with benzoyl chloride in the presence of a base like triethylamine to form the benzamide derivative.

    Hydrolysis: The benzamide derivative is then hydrolyzed under acidic or basic conditions to yield this compound.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, often using automated reactors and continuous flow systems to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions: (S)-2-Benzamidopentanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the amide group to an amine.

    Substitution: The benzamide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like hydroxide ions (OH-) or amines can be used for substitution reactions.

Major Products:

    Oxidation: Carboxylic acids or ketones.

    Reduction: Amines.

    Substitution: Various substituted benzamides.

Scientific Research Applications

(S)-2-Benzamidopentanoic acid has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme-substrate interactions due to its chiral nature.

    Industry: Used in the production of specialty chemicals and intermediates for pharmaceuticals.

Mechanism of Action

The mechanism of action of (S)-2-Benzamidopentanoic acid depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors. The benzamide group can form hydrogen bonds and other interactions with active sites, influencing the compound’s biological activity.

Comparison with Similar Compounds

    ®-2-Benzamidopentanoic acid: The enantiomer of (S)-2-Benzamidopentanoic acid with different biological activities.

    2-Benzamidobutanoic acid: A similar compound with a shorter carbon chain.

    2-Benzamidopropanoic acid: Another similar compound with an even shorter carbon chain.

Uniqueness: this compound is unique due to its specific chiral configuration, which can result in different biological activities compared to its enantiomer or other similar compounds. Its specific structure allows for targeted interactions in medicinal chemistry and other applications.

Properties

IUPAC Name

(2S)-2-benzamidopentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO3/c1-2-6-10(12(15)16)13-11(14)9-7-4-3-5-8-9/h3-5,7-8,10H,2,6H2,1H3,(H,13,14)(H,15,16)/t10-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PZIVHOLHABBQKU-JTQLQIEISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(C(=O)O)NC(=O)C1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC[C@@H](C(=O)O)NC(=O)C1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30551676
Record name N-Benzoyl-L-norvaline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30551676
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

221.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

121470-62-0
Record name N-Benzoyl-L-norvaline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30551676
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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